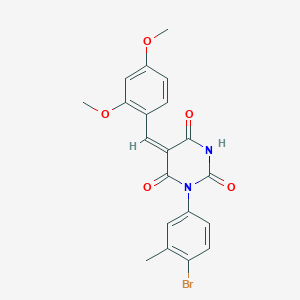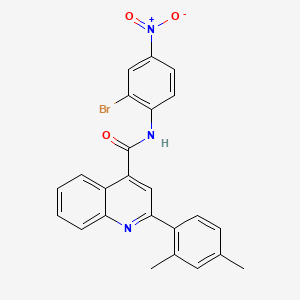![molecular formula C18H26ClNO5 B4964582 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B4964582.png)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methyl-8-azabicyclo[321]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride is a chemical compound with a complex structure that includes a bicyclic ring system and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic ring system. This can be achieved through a series of cyclization reactions. The benzoate ester is then introduced through esterification reactions, often using reagents such as trimethoxybenzoic acid and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ advanced reaction conditions, such as controlled temperature and pressure, to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride include other bicyclic esters and benzoate derivatives. Examples include:
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-methoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethoxybenzoate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5.ClH/c1-19-12-5-6-13(19)10-14(9-12)24-18(20)11-7-15(21-2)17(23-4)16(8-11)22-3;/h7-8,12-14H,5-6,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMRGUXLQJSMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4964504.png)
![4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4964507.png)

![1-(1-benzyl-4-piperidinyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964527.png)
![3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4964533.png)
![3-chloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4964541.png)
![2,3,3-trichloro-2-propen-1-yl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4964543.png)
![tetramethyl 5',5',9'-trimethyl-6'-(4-methylbenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4964551.png)
![1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine;oxalic acid](/img/structure/B4964559.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4964569.png)
![1-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-1-propanone](/img/structure/B4964574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-isopropylpiperazine](/img/structure/B4964579.png)

![4-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4964598.png)
